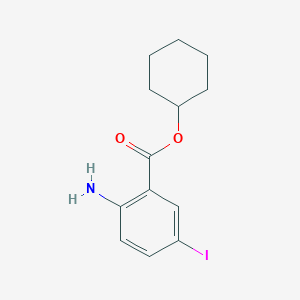

Cyclohexyl 2-amino-5-iodobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

1131605-36-1 |

|---|---|

Molecular Formula |

C13H16INO2 |

Molecular Weight |

345.18 g/mol |

IUPAC Name |

cyclohexyl 2-amino-5-iodobenzoate |

InChI |

InChI=1S/C13H16INO2/c14-9-6-7-12(15)11(8-9)13(16)17-10-4-2-1-3-5-10/h6-8,10H,1-5,15H2 |

InChI Key |

VUMWMMGMHSJPCB-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)I)N |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)I)N |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexyl 2 Amino 5 Iodobenzoate

Strategies for the Preparation of 2-Amino-5-iodobenzoic Acid Core

The foundational step in synthesizing cyclohexyl 2-amino-5-iodobenzoate is the creation of the 2-amino-5-iodobenzoic acid structure. This is typically achieved through two main strategies: direct iodination of an existing anthranilic acid derivative or a more complex sequential functionalization approach.

Direct Iodination of Anthranilic Acid Derivatives

The most common and direct route to 2-amino-5-iodobenzoic acid involves the electrophilic iodination of anthranilic acid (2-aminobenzoic acid). This method is advantageous due to the ready availability of the starting material. The reaction is typically carried out by treating anthranilic acid with molecular iodine in the presence of an oxidizing agent. google.comgoogle.com

Hydrogen peroxide is a preferred oxidant for this transformation, often conducted in a solvent such as acetic acid. google.comgoogle.com The reaction proceeds by generating an electrophilic iodine species in situ, which then attacks the electron-rich aromatic ring of anthranilic acid. The amino group strongly activates the ring towards electrophilic substitution, directing the incoming iodine atom to the para position (C5) relative to the amino group.

A typical procedure involves dissolving anthranilic acid in acetic acid, followed by the addition of molecular iodine and the dropwise addition of a hydrogen peroxide solution. chemicalbook.comgoogle.com The reaction can be stirred at room temperature or heated to increase the reaction rate. google.comgoogle.com Upon completion, the product is typically isolated by precipitation upon addition of water and subsequent filtration. google.comgoogle.com The purity and yield of the final product can be influenced by factors such as the molar ratio of the reactants and the reaction temperature. google.comgoogle.com

| Reagents | Conditions | Yield | Reference |

| Anthranilic acid, I₂, H₂O₂ | Acetic acid, 50°C, 3h | 8.34 g from 5.00 g anthranilic acid | google.com |

| Sodium 2-aminobenzoate (B8764639), I₂, H₂O₂ | Acetic acid, 50°C, 3h | Not specified | chemicalbook.com |

| Anthranilic acid, I₂, H₂O₂ | Acetic acid, 20°C, 5h | 6.03 g from 5.00 g anthranilic acid | google.com |

| Anthranilic acid, ICl | Hydrochloric acid, water, 20°C, 1h | 88-90% | orgsyn.org |

Another established method for the direct iodination of anthranilic acid involves the use of iodine monochloride (ICl) in an acidic aqueous solution. orgsyn.org In this procedure, anthranilic acid is dissolved in a mixture of water and hydrochloric acid. A solution of iodine monochloride is then added, leading to the rapid precipitation of 5-iodoanthranilic acid. orgsyn.org This method is known for its high yields. orgsyn.org

Sequential Functionalization Approaches to Iodinated Benzoates

While direct iodination is common, sequential functionalization offers an alternative pathway to iodinated benzoic acid derivatives. These methods often involve multiple steps and can be useful for synthesizing specifically substituted analogs.

One such approach starts with a different substituted benzoic acid. For instance, 2-nitro-5-iodobenzoic acid can be reduced to form 2-amino-5-iodobenzoic acid. orgsyn.org This method introduces the iodine and amino groups in separate, controlled steps.

Another sequential strategy involves the Sandmeyer reaction. This classic transformation begins with the diazotization of an amino group, followed by its replacement with an iodide. For example, 2-amino-5-bromobenzoic acid can be converted to 5-bromo-2-iodobenzoic acid. chemicalbook.com This is achieved by treating the starting material with sodium nitrite (B80452) in an acidic medium to form a diazonium salt, which is then reacted with a solution of potassium iodide to introduce the iodine atom. chemicalbook.compianetachimica.it While this example illustrates the introduction of iodine at the 2-position, similar principles can be applied to synthesize various iodinated benzoic acids.

A more contemporary approach involves the decarboxylative iodination of anthranilic acids. This method utilizes inexpensive potassium iodide and iodine as halogen donors under transition-metal-free and base-free conditions, with oxygen being a necessary component for the reaction. rsc.org This technique has been shown to be scalable and tolerant of various functional groups. rsc.org

Esterification and Transesterification Pathways for Cyclohexyl Ester Formation

Once the 2-amino-5-iodobenzoic acid core has been synthesized, the next critical step is the formation of the cyclohexyl ester. This is typically accomplished through esterification or transesterification reactions.

Fischer Esterification Mechanisms and Optimization

Fischer esterification is a classic and widely used method for converting a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst. masterorganicchemistry.com In the context of synthesizing this compound, this involves the direct reaction of 2-amino-5-iodobenzoic acid with cyclohexanol (B46403).

The mechanism of Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com It involves the following key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic attack by the alcohol: The oxygen atom of the alcohol (cyclohexanol) acts as a nucleophile and attacks the protonated carbonyl carbon.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated carbonyl oxygen of the ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

To optimize the yield of the ester, the equilibrium of the reaction must be shifted towards the product side. This is typically achieved by using a large excess of the alcohol (cyclohexanol) or by removing the water that is formed during the reaction. masterorganicchemistry.com The removal of water can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. masterorganicchemistry.com Common acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com

Transesterification from Alkyl Aminobenzoate Precursors

Transesterification is another viable route for the synthesis of this compound. This process involves the reaction of an existing ester, such as methyl 2-amino-5-iodobenzoate or ethyl 2-amino-5-iodobenzoate, with cyclohexanol in the presence of a catalyst. In this reaction, the cyclohexyl group replaces the alkyl group of the starting ester.

This approach can be advantageous if the alkyl aminobenzoate precursor is readily available or more easily synthesized than the free carboxylic acid. The reaction is also an equilibrium process and is driven to completion by using a large excess of cyclohexanol or by removing the lower-boiling alcohol (e.g., methanol (B129727) or ethanol) that is formed as a byproduct. Both acid and base catalysts can be used for transesterification, although acid catalysis is common for this type of substrate.

Utilization of Cyclohexanol as the Alcohol Reagent

In both Fischer esterification and transesterification, cyclohexanol serves as the key reagent for introducing the cyclohexyl moiety. As a secondary alcohol, cyclohexanol is generally less reactive than primary alcohols in esterification reactions due to steric hindrance. This may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve a satisfactory conversion to the desired cyclohexyl ester. The choice of catalyst and reaction conditions will be crucial in overcoming the slightly lower reactivity of cyclohexanol to ensure an efficient synthesis of this compound.

Alternative Synthetic Routes to Related Cyclohexyl-Substituted Amino Benzoates

The synthesis of amino benzoates incorporating a cyclohexyl moiety can be approached through various modern synthetic strategies. These methods often bypass the traditional esterification of a pre-functionalized aminobenzoic acid, instead building the desired structure through carbon-nitrogen bond formation or convergent one-pot reactions.

Reductive Amination Strategies Involving Cyclohexanone (B45756)

Reductive amination is a highly effective and widely used method for the synthesis of secondary and tertiary amines. researchgate.netpearson.com The reaction proceeds via the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound, in this case, cyclohexanone, with an amine, followed by in-situ reduction to the corresponding amine. pearson.com This strategy is particularly valuable for coupling cyclohexanone with electron-deficient anilines, such as anthranilate esters, which can be challenging nucleophiles. thieme-connect.com

Researchers have developed several efficient protocols for the reductive amination of cyclohexanone with weakly basic arylamines. thieme-connect.com These methods offer rapid reaction times and high yields under mild conditions. One study demonstrated that the reaction of methyl anthranilate with cyclohexanone could be completed in just 15 minutes at 0 °C. thieme-connect.com Key to the success of these reactions is the choice of the reducing agent and solvent system.

Three distinct methods have been highlighted for their efficacy:

Method A: A combination of borane-tetrahydrofuran (B86392) complex (BH₃·THF), acetic acid (AcOH), and dichloromethane (B109758) (CH₂Cl₂) as the solvent. thieme-connect.com

Method B: Utilizes borane-tetrahydrofuran complex (BH₃·THF) with trimethylsilyl (B98337) chloride (TMSCl) in dimethylformamide (DMF). thieme-connect.com

Method C: Employs sodium borohydride (B1222165) (NaBH₄) and trimethylsilyl chloride (TMSCl) in dimethylformamide (DMF). thieme-connect.com

Methods B and C are generally faster than method A. thieme-connect.com For instance, the reaction of 2,6-dichloroaniline (B118687) with cyclohexanone yielded the product in 90% (Method B) and 87% (Method C), while Method A showed only 18% conversion after six days. thieme-connect.com A significant advantage of Method C is its tolerance to moisture and air, allowing the reaction to be performed in an open flask without compromising the yield. thieme-connect.com The versatility of this approach is demonstrated by its successful application to a range of substituted anilines, including those with sterically hindering groups. thieme-connect.com

| Amine Reactant | Method | Reaction Time | Yield (%) | Reference |

| Methyl anthranilate | C | 15 min | 91 | thieme-connect.com |

| 2-Aminobenzonitrile | B | 10 min | 95 | thieme-connect.com |

| 2,6-Dichloroaniline | B | 10 min | 90 | thieme-connect.com |

| 2,6-Dichloroaniline | C | 10 min | 87 | thieme-connect.com |

| Methyl 2-amino-5-bromobenzoate | C | 15 min | 92 | thieme-connect.com |

Table 1. Comparative data for the reductive amination of cyclohexanone with various anilines. thieme-connect.com

Beyond chemical catalysis, biocatalysis using reductive aminases (RedAms) presents a green and powerful alternative for amine synthesis. researchgate.net These enzymes can catalyze the direct reductive amination of ketones, offering high selectivity under mild aqueous conditions. researchgate.net

Multicomponent Reactions for Anthranilate Esters

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. rsc.orgajrconline.org This approach is highly atom- and step-economical, making it a powerful tool in modern organic synthesis and drug discovery. rsc.orgmdpi.com

An innovative metal-free, one-pot MCR has been developed for the synthesis of anthranilate esters. rsc.org This reaction utilizes a 2-nitrobenzaldehyde (B1664092), malononitrile, and an alcohol. A key feature of this process is the simultaneous oxidation of the aldehyde group and reduction of the nitro group through an intramolecular redox mechanism, which circumvents the need for external oxidants or metal catalysts. rsc.org

The scope of this reaction is broad, accommodating a variety of alcohols. While the initial report details the use of simple alcohols like methanol and ethanol (B145695), it was noted that increasing the chain length to propanol (B110389) and butanol did not significantly impact the yield. rsc.org This suggests that more complex alcohols, such as cyclohexanol, could be viable substrates for producing cyclohexyl anthranilate esters. Furthermore, the reaction has been successfully performed with substituted 2-nitrobenzaldehydes, such as 5-chloro- and 5-bromo-2-nitrobenzaldehyde, leading to the corresponding functionalized anthranilate esters in good yields. rsc.org

Another variation of this MCR involves the inclusion of an amine, such as cyclohexylamine (B46788), in addition to the alcohol. This leads to the formation of unsymmetrical anthranilate esters where an ester and a urea (B33335) or urethane (B1682113) functionality are installed simultaneously. rsc.org For example, reacting 2-nitrobenzaldehyde with various alcohols in the presence of cyclohexylamine afforded the desired anthranilate esters with a cyclohexyl-urea moiety. rsc.org

| Aldehyde | Alcohol | Amine Source | Product Type | Yield (%) | Reference |

| 2-Nitrobenzaldehyde | Methanol | - | Methyl anthranilate | 85 | rsc.org |

| 2-Nitrobenzaldehyde | Ethanol | - | Ethyl anthranilate | 82 | rsc.org |

| 5-Chloro-2-nitrobenzaldehyde | Methanol | - | Methyl 5-chloroanthranilate | 81 | rsc.org |

| 5-Bromo-2-nitrobenzaldehyde | Ethanol | - | Ethyl 5-bromoanthranilate | 79 | rsc.org |

| 2-Nitrobenzaldehyde | Methanol | Cyclohexylamine | Methyl anthranilate with cyclohexyl-urea | 78 | rsc.org |

| 2-Nitrobenzaldehyde | Ethanol | Cyclohexylamine | Ethyl anthranilate with cyclohexyl-urea | 76 | rsc.org |

Table 2. Examples of anthranilate esters synthesized via a multicomponent reaction. rsc.org

Advanced Spectroscopic and Structural Characterization of Cyclohexyl 2 Amino 5 Iodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Cyclohexyl 2-amino-5-iodobenzoate, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a full structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

In ¹H NMR spectroscopy of this compound, distinct signals would be expected for the protons of the cyclohexyl ring and the aromatic ring. The integration of these signals would correspond to the number of protons in each environment.

The aromatic region would display three signals corresponding to the protons on the substituted benzene (B151609) ring. The proton at C6, positioned between the amino and ester groups, would likely appear as a doublet. The proton at C4, adjacent to the iodine atom, would be expected to be a doublet of doublets, and the proton at C3, ortho to the iodine, would also be a doublet.

The cyclohexyl group would exhibit a complex series of overlapping multiplets in the upfield region of the spectrum. The single proton attached to the oxygen-bearing carbon (C1' of the cyclohexyl group) would be significantly deshielded and appear as a multiplet. The remaining ten protons on the cyclohexyl ring would produce a broad multiplet. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| Aromatic H (C6-H) | 7.8 - 8.0 | d | ~2.5 |

| Aromatic H (C4-H) | 7.5 - 7.7 | dd | ~8.5, ~2.5 |

| Aromatic H (C3-H) | 6.6 - 6.8 | d | ~8.5 |

| -NH₂ | 4.5 - 5.5 | br s | - |

| Cyclohexyl CH-O | 4.8 - 5.0 | m | - |

| Cyclohexyl CH₂ | 1.2 - 2.0 | m | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, a total of 13 distinct carbon signals are expected (7 for the benzoyl moiety and 6 for the cyclohexyl group, assuming non-equivalence of all carbons).

The carbonyl carbon of the ester would be found at the most downfield position. The aromatic carbons would appear in the range of approximately 110-150 ppm, with the carbon bearing the iodine (C5) being significantly influenced by the heavy atom effect, resulting in a signal at a higher field than might otherwise be expected. The carbon attached to the amino group (C2) would be shielded, while the carbon attached to the ester group (C1) would be deshielded. The carbons of the cyclohexyl ring would be observed in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 165 - 168 |

| Aromatic C2 | 148 - 152 |

| Aromatic C1 | 110 - 115 |

| Aromatic C6 | 138 - 142 |

| Aromatic C4 | 135 - 139 |

| Aromatic C3 | 118 - 122 |

| Aromatic C5 | 80 - 85 |

| Cyclohexyl C-O | 73 - 77 |

| Cyclohexyl C | 23 - 35 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. The signal for C5 is an estimation based on the heavy atom effect.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show the coupling between the aromatic protons on the benzene ring, confirming their relative positions. It would also show the complex coupling network within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal, for example, linking the cyclohexyl proton signals to their respective carbon signals.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to investigate its electronic properties.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption maxima characteristic of an aminobenzoate chromophore. The presence of the iodine atom and the amino group would be expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzoyl compounds.

Predicted IR and UV-Vis Data for this compound

| Spectroscopic Technique | Expected Absorption | Functional Group/Transition |

| IR | 3400-3200 cm⁻¹ (two bands) | N-H stretching (primary amine) |

| IR | 3100-3000 cm⁻¹ | Aromatic C-H stretching |

| IR | 2950-2850 cm⁻¹ | Aliphatic C-H stretching |

| IR | 1720-1700 cm⁻¹ | C=O stretching (ester) |

| IR | 1620-1580 cm⁻¹ | Aromatic C=C stretching |

| IR | 1300-1200 cm⁻¹ | C-O stretching (ester) |

| UV-Vis | ~240-260 nm, ~320-340 nm | π → π* and n → π* transitions |

Note: Predicted values are based on typical absorption ranges for the indicated functional groups.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₁₃H₁₆INO₂), the expected exact mass can be calculated.

In addition to the molecular ion peak, the mass spectrum would show a characteristic fragmentation pattern. Common fragmentation pathways would likely include the loss of the cyclohexyl group, the loss of the cyclohexyloxy radical, and the cleavage of the ester bond, leading to the formation of the 2-amino-5-iodobenzoyl cation. The isotopic pattern of the molecular ion would be influenced by the presence of the iodine atom.

Predicted HRMS Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 345.0277 | Molecular Ion |

| [M - C₆H₁₀]⁺ | 265.9624 | Loss of cyclohexene |

| [M - OC₆H₁₁]⁺ | 245.9359 | Loss of cyclohexyloxy radical |

| [C₇H₅INO]⁺ | 245.9467 | 2-amino-5-iodobenzoyl cation |

Note: Predicted m/z values are calculated based on the elemental composition of the fragments.

X-ray Crystallography for Solid-State Molecular Structure and Packing Analysis

X-ray crystallography provides the most definitive structural information for a compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. Although no published crystal structure for this compound is available, we can predict some of its likely solid-state features.

The crystal packing would be influenced by intermolecular hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule. The iodine atom might also participate in halogen bonding, further influencing the solid-state architecture. The analysis of the crystal structure would provide invaluable information on the supramolecular assembly of the compound.

Research on Chiroptical Properties of this compound Inconclusive

Extensive research has yielded no specific scientific literature or data concerning the chiroptical spectroscopy of this compound. Searches for studies on its enantiomeric purity and absolute configuration have been similarly unfruitful.

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is employed to investigate chiral molecules—those that are non-superimposable on their mirror images. This analysis is fundamental for determining the enantiomeric purity (the excess of one enantiomer over the other) and the absolute configuration (the precise three-dimensional arrangement of atoms) of such compounds.

The absence of published data in this area suggests that either this compound is not a chiral molecule, or its chiroptical properties have not been a subject of published scientific inquiry. The molecular structure of this compound does not inherently possess a stereocenter that would render it chiral, unless specific conformers or derivatives are considered, which has not been indicated in available literature.

Further investigation into the synthesis and properties of related substituted anthranilates also did not provide any information regarding the chiroptical characteristics of this specific compound. Therefore, a detailed discussion on the chiroptical spectroscopy for enantiomeric purity and absolute configuration of this compound cannot be provided at this time due to a lack of available scientific evidence.

Computational and Theoretical Investigations of Cyclohexyl 2 Amino 5 Iodobenzoate

Density Functional Theory (DFT) Studies for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For Cyclohexyl 2-amino-5-iodobenzoate, DFT calculations would provide fundamental insights into its geometry, stability, and chemical reactivity.

Electronic Structure and Stability: DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecule's three-dimensional geometry. irjweb.comresearchgate.net These calculations would identify the most stable conformers, which arise from the rotation around the C-O ester bond and the orientation of the cyclohexyl ring. The relative energies of these conformers would indicate their population at thermal equilibrium.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. nih.govscielo.br A smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the aminobenzoate ring, influenced by the electron-donating amino group, while the LUMO may be distributed across the aromatic system.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. irjweb.comnih.gov These descriptors quantify concepts like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com For instance, the electrophilicity index helps to classify the molecule's ability to accept electrons. irjweb.com Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the electron density distribution, highlighting electrophilic (positive potential, typically around the amino protons) and nucleophilic (negative potential, around the carbonyl oxygen and iodine atom) sites for potential intermolecular interactions. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for Conformers of this compound

| Property | Conformer A (Axial) | Conformer B (Equatorial) |

| Relative Energy (kcal/mol) | 1.2 | 0.0 |

| HOMO Energy (eV) | -5.98 | -6.02 |

| LUMO Energy (eV) | -1.25 | -1.23 |

| HOMO-LUMO Gap (eV) | 4.73 | 4.79 |

| Dipole Moment (Debye) | 3.45 | 3.10 |

| Chemical Hardness (η) | 2.365 | 2.395 |

| Electrophilicity Index (ω) | 2.78 | 2.71 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational landscape and dynamic behavior in different environments, such as in solution. nih.govacs.org

Dynamic Behavior: By simulating the molecule in an explicit solvent like water or an organic solvent, MD can model solute-solvent interactions. nih.gov This is essential for understanding how the solvent environment affects conformational preferences and the exposure of different functional groups. For example, simulations could show how water molecules form hydrogen bonds with the amino and carbonyl groups. The dynamic behavior, including vibrational and rotational motions, provides a more realistic picture of the molecule than static quantum chemical calculations. acs.orgacs.org The results from MD simulations are valuable for interpreting experimental data and for providing starting structures for more computationally expensive calculations. biointerfaceresearch.com

Table 2: Typical Parameters for an MD Simulation of this compound

| Parameter | Value/Setting |

| Force Field | AMBER / CHARMM |

| System Size | ~20,000 atoms (1 molecule + solvent) |

| Solvent | TIP3P Water Box |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Ensemble | NPT (Isothermal-isobaric) |

Quantum Chemical Calculations for Prediction of Spectroscopic Properties and Reaction Mechanisms

Quantum chemical calculations, including DFT and time-dependent DFT (TD-DFT), are instrumental in predicting spectroscopic properties and elucidating potential reaction mechanisms. rsc.orgnih.gov

Prediction of Spectroscopic Properties: Theoretical calculations can predict vibrational (infrared and Raman) and electronic (UV-Visible) spectra. nih.gov Calculated vibrational frequencies, after appropriate scaling, can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure and identify characteristic vibrational modes associated with its functional groups (e.g., N-H stretch, C=O stretch, C-I stretch). semanticscholar.org TD-DFT calculations can predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov This would help in understanding the photophysical properties of the molecule, such as its color and how it interacts with light.

Table 3: Predicted Spectroscopic Data from Quantum Chemical Calculations

| Spectroscopic Data | Predicted Wavenumber/Wavelength | Assignment |

| IR Frequency (cm⁻¹) | ~3450, ~3350 | N-H asymmetric & symmetric stretching |

| IR Frequency (cm⁻¹) | ~1710 | C=O ester stretching |

| IR Frequency (cm⁻¹) | ~1250 | C-O ester stretching |

| IR Frequency (cm⁻¹) | ~550 | C-I stretching |

| UV-Vis λmax (nm) | ~250, ~330 | π → π* and n → π* transitions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chitkara.edu.inresearchgate.net

QSAR Methodology: If this compound were part of a series of related compounds tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed. dergipark.org.tr This involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that correlates a selection of these descriptors with the observed activity. analis.com.my

Mechanistic Insights: A robust QSAR model not only predicts the activity of new, untested compounds but also provides mechanistic insights. ufms.brwikipedia.org The descriptors included in the final QSAR equation highlight the key molecular properties that govern the biological activity. nih.gov For example, if a descriptor related to hydrophobicity is found to be important, it might suggest that the compounds need to cross a cell membrane to reach their target. nih.gov Similarly, the importance of electronic or steric descriptors can provide clues about the specific interactions (e.g., hydrogen bonding, electrostatic interactions) between the compound and its biological target. researchgate.net For a series including this compound, a QSAR study could reveal the relative importance of the iodo-substituent, the amino group, and the bulky cyclohexyl ester for the observed activity. nih.gov

Table 4: Example of Descriptors Used in a QSAR Study

| Compound | LogP (Hydrophobicity) | Molecular Weight | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |

| Methyl 2-amino-5-iodobenzoate | 2.85 | 277.0 | 2.95 | 10.5 |

| Ethyl 2-amino-5-iodobenzoate | 3.25 | 291.1 | 3.01 | 8.2 |

| This compound | 4.60 | 345.2 | 3.10 | 4.1 |

| Methyl 2-amino-5-bromobenzoate | 2.50 | 230.0 | 2.90 | 15.3 |

Chemical Transformations and Reactivity Profiling of Cyclohexyl 2 Amino 5 Iodobenzoate

Reactions Involving the Aromatic Amino Group (e.g., acylation, alkylation)

The primary amine on the aromatic ring is a nucleophilic center that readily participates in various chemical reactions, most notably acylation and alkylation.

Acylation: The 2-amino group can be easily acylated using acylating agents such as acid chlorides or anhydrides under basic conditions. This reaction converts the amine into an amide. The resulting N-acyl derivative may exhibit different reactivity and solubility profiles compared to the parent amine. For instance, the formation of an acetanilide (B955) derivative could be a precursor for subsequent transformations like the Goldberg reaction youtube.com.

Alkylation: Alkylation of the amino group can be achieved with alkyl halides. However, controlling the degree of alkylation to prevent the formation of di- and tri-alkylated products can be challenging. More sophisticated methods, such as reductive amination or specialized nickel-catalyzed cross-coupling reactions, can provide more controlled access to N-alkylated products nsf.gov. The reactivity in these reactions can be influenced by the steric and electronic environment of the amine, including the presence of the ortho-ester and the para-iodo substituent.

Transformations at the Ester Linkage (e.g., hydrolysis, transamidation)

The cyclohexyl ester group is another key site for chemical transformation, primarily through hydrolysis and transamidation reactions.

Hydrolysis: The ester can be cleaved back to the parent 2-amino-5-iodobenzoic acid and cyclohexanol (B46403) through hydrolysis. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester under reflux with an excess of water and a strong acid catalyst, such as hydrochloric or sulfuric acid. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that is generally more efficient for achieving complete conversion. masterorganicchemistry.com Heating the ester with an aqueous solution of a strong base, like sodium hydroxide, yields the sodium salt of the carboxylic acid and cyclohexanol. chemguide.co.ukgithub.io The free carboxylic acid can then be regenerated by acidifying the reaction mixture after the alcohol has been removed. chemguide.co.ukmasterorganicchemistry.com

Transamidation: The ester group can be converted directly into an amide by reacting it with a primary or secondary amine. This transformation, known as transamidation, often requires a catalyst to facilitate the cleavage of the C(acyl)-O bond. researchgate.net Catalytic systems based on nickel nih.gov, zirconium, or boron compounds have been shown to be effective for the amidation of esters, including those with non-nucleophilic anilines. nih.govmdpi.com More recently, metal-free methods have also been developed. nsf.govresearchgate.net

Reactivity of the Aryl Iodide Moiety in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The carbon-iodine bond is the most reactive site on the molecule for transition metal-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Aryl iodides are particularly excellent substrates for these reactions due to the relatively weak C-I bond. nih.govfrontiersin.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or a boronic ester. youtube.comlibretexts.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. youtube.comlibretexts.orgsigmaaldrich.com The choice of ligand, base, and solvent can significantly impact the reaction's efficiency and scope. youtube.comnih.gov For substrates like cyclohexyl 2-amino-5-iodobenzoate, the reaction would yield a cyclohexyl 2-amino-5-arylbenzoate derivative, effectively replacing the iodine atom with a new aryl or vinyl group. The presence of the ortho-amino group can influence the catalytic cycle but numerous protocols exist for the coupling of iodoanilines. researchgate.net

| Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Aryl Iodide | Arylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110°C | Good to Excellent | researchgate.net |

| 2-Iodoglycal | Arylboronic Acid | L₂Pd(OAc)₂ | TPPTS | Na₂CO₃ | MeCN/H₂O | RT | Good | nih.gov |

| Aryl Iodide | Phenylboronic Acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME | 80°C | High | libretexts.org |

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form a new carbon-carbon triple bond, leading to the synthesis of 2-amino-5-alkynylbenzoate derivatives. researchgate.net The classic Sonogashira reaction uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. vander-lingen.nlresearchgate.net However, numerous copper-free protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). vander-lingen.nlresearchgate.netrsc.org These reactions are highly valuable for introducing linear alkyne scaffolds into aromatic systems. rsc.orgresearchgate.net Recent advancements have even demonstrated palladium-free, copper-catalyzed Sonogashira couplings of o-iodoanilines. organic-chemistry.orgrsc.org

| Aryl Halide | Alkyne | Catalyst | Co-catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| o-Iodoaniline | Terminal Alkyne | (PPh₃)₂CuBH₄ (5 mol%) | None (Pd-free) | DBU | Ethanol (B145695) | 120°C | >99% | organic-chemistry.orgrsc.org |

| Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | Good to Excellent | researchgate.net |

| Halogenated Pyrimidinone | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 60°C | Good | nih.gov |

Cyclohexyl Ring Modifications and Stereochemical Control

The cyclohexyl group is not merely a passive solubilizing or protecting group; its conformation and stereochemistry can be crucial and it can be a site for further modification. youtube.com

Modifications: The saturated cyclohexane (B81311) ring can be modified to fine-tune the molecule's properties. For example, specific hydrogen atoms on the ring could be replaced with other functional groups, although this often requires multi-step synthetic sequences. A notable modification is the Baeyer-Villiger rearrangement, where insertion of an oxygen atom adjacent to the carbonyl group could transform the cyclohexyl ester into a caprolactone (B156226) derivative. free.fr

Role in Advanced Organic Synthesis and Chemical Building Blocks

Utilization as a Precursor for Diverse Organic Molecules

The strategic placement of reactive sites on the Cyclohexyl 2-amino-5-iodobenzoate scaffold renders it an ideal starting material for the construction of a variety of organic molecules. The presence of the iodine atom, a versatile halogen, opens the door to a plethora of cross-coupling reactions, which are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Detailed research has demonstrated that the iodo group can readily participate in well-established palladium-catalyzed cross-coupling reactions. These include, but are not limited to, the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This reactivity allows for the introduction of a wide array of substituents at the 5-position of the benzene (B151609) ring, leading to the synthesis of highly functionalized and diverse molecular architectures.

For instance, in a Suzuki-Miyaura coupling, this compound can be reacted with various aryl or vinyl boronic acids to form biaryl or aryl-vinyl compounds, respectively. Similarly, the Sonogashira coupling enables the introduction of alkyne moieties, which are themselves valuable functional groups for further transformations. The Buchwald-Hartwig amination provides a direct route to introduce substituted amino groups, further expanding the molecular diversity achievable from this single precursor.

The amino group and the cyclohexyl ester moiety also offer avenues for further derivatization. The amino group can be acylated, alkylated, or used as a handle for the construction of larger molecular frameworks. The cyclohexyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other carboxylic acid derivatives. This multi-faceted reactivity underscores the importance of this compound as a foundational building block in synthetic organic chemistry.

Table 1: Examples of Diverse Organic Molecules Synthesized from this compound

| Precursor | Reaction Type | Reagent | Resulting Molecule |

|---|---|---|---|

| This compound | Suzuki-Miyaura Coupling | Phenylboronic acid | Cyclohexyl 2-amino-5-phenylbenzoate |

| This compound | Sonogashira Coupling | Phenylacetylene | Cyclohexyl 2-amino-5-(phenylethynyl)benzoate |

| This compound | Buchwald-Hartwig Amination | Aniline | Cyclohexyl 2-amino-5-(phenylamino)benzoate |

Applications in the Synthesis of Complex Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The structural features of this compound make it an excellent starting material for the synthesis of various complex heterocyclic systems. The ortho-relationship of the amino group and the ester functionality, combined with the reactive iodo group, provides a powerful platform for constructing fused ring systems.

One prominent application is in the synthesis of acridones and their derivatives. Through an intramolecular cyclization reaction, often promoted by a suitable catalyst, the amino group can react with the ester, or a derivative thereof, to form the central ring of the acridone scaffold. The iodo group can be retained for further functionalization or can be involved in the cyclization process itself, depending on the reaction conditions and the desired target molecule.

Furthermore, the 2-amino-5-iodobenzoate core is a key precursor for the synthesis of quinazolines and benzodiazepines, two classes of heterocycles with significant pharmacological activities. For instance, condensation of the amino group with a suitable carbonyl-containing compound, followed by cyclization, can lead to the formation of the quinazoline ring system. Similarly, reaction with α-amino acids or their derivatives can pave the way for the synthesis of benzodiazepine structures. The iodo substituent in these heterocyclic products offers a valuable handle for late-stage diversification, allowing for the rapid generation of libraries of analogues for structure-activity relationship studies.

The versatility of this compound in this context is further enhanced by its ability to undergo transition-metal-catalyzed annulation reactions, where the iodo and amino groups participate in the formation of new rings, leading to polycyclic aromatic systems with embedded heteroatoms.

Table 2: Examples of Complex Heterocyclic Systems Synthesized from this compound Derivatives

| Precursor Derivative | Reaction Type | Resulting Heterocyclic System |

|---|---|---|

| 2-amino-5-iodobenzoic acid | Intramolecular Cyclization | Substituted Acridone |

| This compound | Condensation/Cyclization | Substituted Quinazoline |

Integration into Polymeric Materials via Condensation Polymerization

The difunctional nature of derivatives of this compound, specifically after conversion of the ester and iodo groups, allows for its use as a monomer in condensation polymerization. This opens up the possibility of incorporating the unique electronic and structural properties of the aminobenzoate core into polymeric backbones.

For instance, hydrolysis of the cyclohexyl ester to a carboxylic acid and conversion of the iodo group to another reactive functionality (e.g., another amino group or a hydroxyl group via a suitable substitution reaction) would yield a monomer with two reactive sites suitable for polymerization. If a diamino derivative is synthesized, it can be polymerized with a dicarboxylic acid or its derivative to form polyamides. These polyamides could exhibit interesting properties due to the rigid aromatic backbone and the potential for hydrogen bonding.

Alternatively, if a derivative containing both an amino and a hydroxyl group is prepared, it could be used in the synthesis of polyesters or poly(ester-amide)s. The specific properties of the resulting polymers, such as thermal stability, solubility, and mechanical strength, would be highly dependent on the co-monomers used in the polymerization process.

While the direct polymerization of this compound itself is not typical, its role as a precursor to functionalized monomers is a key aspect of its utility in materials science. The ability to precisely introduce functionality onto the aromatic ring via the iodo group before polymerization allows for the synthesis of tailor-made polymers with specific desired characteristics.

Table 3: Potential Polymeric Materials Derived from this compound-based Monomers

| Monomer Derivative | Co-monomer | Polymer Type |

|---|---|---|

| Diamino-benzoic acid derivative | Adipoyl chloride | Polyamide |

Chemical Probe Development and Mechanistic Research

Design Principles for Cyclohexyl 2-amino-5-iodobenzoate-Based Chemical Probes

The development of chemical probes from a parent compound like this compound is guided by several key design principles aimed at installing desired functionalities while maintaining or enhancing interaction with the biological target. The core structure of this compound presents multiple sites for chemical modification, making it a versatile starting point for probe synthesis.

The fundamental components of a chemical probe include a "warhead" for target binding, a photoreactive group for covalent cross-linking, and a reporter tag for detection and analysis. researchgate.net The design of probes based on this compound would involve the strategic incorporation of these elements. The 2-amino group and the 5-iodo position on the benzene (B151609) ring are prime candidates for chemical derivatization. For instance, the amino group can be acylated to introduce various functionalities, while the iodo group can participate in palladium-catalyzed cross-coupling reactions to append larger molecular fragments, including photoreactive moieties or reporter tags. springernature.com

Table 1: Key Functional Groups in this compound and Their Potential for Probe Development

| Functional Group | Position | Potential Role in Probe Design | Example Modifications |

| Amino Group | 2 | Attachment of linkers, reporter tags, or photoreactive groups. | Acylation with an azide- or alkyne-containing linker for click chemistry. |

| Iodo Group | 5 | Site for cross-coupling reactions to introduce diverse functionalities. | Sonogashira or Suzuki coupling to attach photoreactive groups like benzophenones or diazirines. |

| Cyclohexyl Ester | 1 | Influences solubility, cell permeability, and binding affinity. | Modification of the cyclohexyl ring to alter lipophilicity and steric properties. |

A critical aspect of probe design is the incorporation of a photoreactive group, which upon activation by UV light, forms a covalent bond with the target protein. researchgate.net This process, known as photoaffinity labeling, allows for the permanent capture of the probe-target interaction. Common photoreactive groups that could be introduced into the this compound scaffold include benzophenones, diazirines, and aryl azides. researchgate.net The choice of the photoreactive group depends on the specific application and the desired reactivity.

Strategies for Investigating Target Engagement and Biological Pathways

Once a chemical probe based on this compound is synthesized, various strategies can be employed to investigate its engagement with target proteins and to explore the biological pathways in which the target is involved. A primary method for confirming target engagement is the pull-down assay, an in vitro technique used to detect physical interactions between two or more proteins. nih.govnih.gov

In a typical pull-down experiment using a biotinylated this compound-based probe, the probe is incubated with a cell lysate. If the probe binds to its target protein, the resulting complex can be captured using streptavidin-coated beads. After washing away non-specifically bound proteins, the captured proteins are eluted and identified by techniques such as Western blotting or mass spectrometry. nih.gov

Table 2: Illustrative Workflow for a Pull-Down Assay with a Biotinylated Probe

| Step | Description | Purpose |

| 1. Probe Incubation | The biotinylated probe is incubated with a cell lysate or purified protein sample. | To allow the probe to bind to its specific protein target(s). |

| 2. Affinity Capture | Streptavidin-coated magnetic beads or agarose (B213101) resin is added to the mixture. | To immobilize the probe-protein complex via the high-affinity biotin-streptavidin interaction. |

| 3. Washing | The beads are washed with buffer to remove non-specifically bound proteins. | To increase the purity of the isolated target protein. |

| 4. Elution | The bound proteins are eluted from the beads. | To release the target protein for subsequent analysis. |

| 5. Analysis | The eluted proteins are analyzed by SDS-PAGE, Western blotting, or mass spectrometry. | To identify the protein that interacts with the chemical probe. |

Beyond confirming direct interactions, these probes can be used to map out larger protein interaction networks and biological pathways. nih.gov By identifying the proteins that are pulled down with the probe, researchers can gain insights into the cellular functions of the target protein and how these functions are regulated.

Applications in Elucidating Molecular Mechanisms of Action

Chemical probes derived from scaffolds like this compound are instrumental in elucidating the molecular mechanisms of action of bioactive compounds. By covalently labeling the target protein, these probes can help to identify the specific binding site of a drug or endogenous ligand. researchgate.net This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective therapeutic agents.

Furthermore, these probes can be used to study the conformational changes that occur in a protein upon ligand binding. By comparing the cross-linking pattern of a probe in the presence and absence of a competing ligand, it is possible to map the regions of the protein that are involved in the binding event.

The use of photoaffinity labels allows for the capture of transient or low-affinity interactions that might be missed by other techniques. researchgate.net This is particularly important for studying dynamic cellular processes where protein-protein interactions are often transient.

Integration into Bio-orthogonal Labeling Strategies

A significant advancement in chemical biology has been the development of bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. sigmaaldrich.comnih.gov The most prominent examples of bio-orthogonal reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". uobaghdad.edu.iq

Chemical probes based on this compound can be readily integrated into bio-orthogonal labeling strategies. This is typically achieved by incorporating a small, bio-orthogonal handle, such as an azide (B81097) or an alkyne, into the probe structure. This allows for a two-step labeling procedure. First, the probe is administered to cells or organisms, where it binds to its target. Then, a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, containing the complementary reactive handle is added, which then selectively "clicks" onto the probe-target complex. thermofisher.com

This two-step approach offers several advantages over traditional one-step labeling methods. The small size of the bio-orthogonal handle minimizes the perturbation to the parent molecule's biological activity. uobaghdad.edu.iq Additionally, it provides greater flexibility in the choice of the reporter tag, allowing researchers to use different tags for different applications without having to re-synthesize the entire probe.

Metabolic labeling is another powerful technique that can be combined with bio-orthogonal chemistry. For instance, cells can be cultured with amino acids or nucleosides that have been modified with an azide or alkyne group. These modified building blocks are then incorporated into newly synthesized proteins or nucleic acids, which can be subsequently visualized or isolated using click chemistry. While not a direct application of this compound itself, probes derived from it could be used to interact with and study these metabolically labeled biomolecules.

Catalytic Applications of Cyclohexyl Containing Ligands and Analogues

Design and Synthesis of Cyclohexyl-Derived Ligands for Transition Metal Catalysis

The design of effective ligands is a cornerstone of modern transition metal catalysis. The cyclohexyl group is a popular component in ligand design due to its bulky and three-dimensional nature, which can create a specific steric environment around the metal center, influencing both the activity and selectivity of the catalyst.

A notable strategy in ligand synthesis involves the use of readily available starting materials that can be elaborated into more complex structures. For instance, a synthetic route has been developed for 3-amino-5-halo-2-iodobenzoates starting from commercially available 2-aminobenzoates. researchgate.netkorea.ac.kr This process involves the introduction of a nitro group at the C3 position, followed by the conversion of the C2-amino group to an iodide, and finally, the reduction of the nitro group to an amine. researchgate.netkorea.ac.kr This methodology highlights a practical approach to synthesizing substituted aminobenzoates which can serve as precursors to more complex ligands.

The synthesis of chiral ligands is of particular importance for asymmetric catalysis. A facile and scalable synthesis of chiral cyclohexyl-fused spirobiindanes has been achieved through a sequence of iridium-catalyzed asymmetric hydrogenation of α,α′-bis(arylidene)cyclohexanones and subsequent TiCl₄ promoted asymmetric spiroannulation. acs.orgnih.gov This method provides access to enantiopure cyclohexyl-fused spirobiindanediol, which can be further derivatized into chiral monodentate phosphoramidites and tridentate phosphorus-amidopyridine ligands. acs.orgnih.gov These ligands have been successfully employed in transition metal-catalyzed reactions. acs.orgnih.gov

Another approach involves the synthesis of N-cyclohexyl-N-[(diphenylphosphino)methyl]-2-pyridinamine, which can react with various transition metal salts, including palladium(II), copper(I), and silver(I), to form complexes with different coordination modes. rsc.org The synthesis of such phosphine (B1218219) ligands and their subsequent complexation with metals are fundamental steps in developing new catalytic systems. For example, silver(I) cyclohexyldiphenylphosphine (B1582025) complexes have been synthesized and characterized, demonstrating the coordination chemistry of these types of ligands. up.ac.za

The following table provides examples of synthesized cyclohexyl-derived ligands and their precursors.

| Ligand/Precursor Class | Synthetic Strategy | Key Features |

| 3-Amino-5-halo-2-iodobenzoates | Multi-step synthesis from 2-aminobenzoates | Versatile starting materials for more complex ligands. researchgate.netkorea.ac.kr |

| Chiral Cyclohexyl-Fused Spirobiindanes | Ir-catalyzed asymmetric hydrogenation and TiCl₄-promoted spiroannulation | Provides access to enantiopure spiro skeletons for chiral ligands. acs.orgnih.gov |

| N-Cyclohexyl-N-[(diphenylphosphino)methyl]-2-pyridinamine | Reaction of N-cyclohexyl-2-pyridinamine with formaldehyde (B43269) and diphenylphosphine | A P,N-ligand capable of various coordination modes. rsc.org |

| Cyclohexyldiphenylphosphine Complexes | Reaction of cyclohexyldiphenylphosphine with metal salts | Forms stable metal complexes with potential catalytic activity. up.ac.za |

Role in Asymmetric Synthesis and Chiral Induction

Chiral ligands are instrumental in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. numberanalytics.com The steric and electronic properties of the chiral ligand create a chiral environment around the metal center, which directs the stereochemical outcome of the reaction. numberanalytics.comnih.gov Cyclohexyl-containing ligands have proven to be effective in inducing high levels of enantioselectivity in a variety of catalytic reactions.

For example, chiral monodentate phosphoramidites derived from cyclohexyl-fused spirobiindanediol have been evaluated as ligands in several benchmark enantioselective reactions. acs.orgnih.gov These include rhodium-catalyzed hydrogenation, gold-catalyzed hydroacylation, and iridium-catalyzed [2+2] cycloaddition, demonstrating good to excellent enantioselectivities. acs.org The rigid and well-defined chiral pocket created by the spirobiindane backbone, which is further influenced by the fused cyclohexyl ring, is crucial for achieving this high level of stereocontrol.

The development of non-symmetrical P,N-ligands has also been a significant advancement in asymmetric catalysis. nih.gov These ligands can outperform their C2-symmetric counterparts in certain reactions. For instance, iridium complexes of P,N-ligands have expanded the scope of asymmetric hydrogenation to include previously challenging substrates. nih.gov

The table below summarizes the application of some cyclohexyl-derived chiral ligands in asymmetric catalysis.

| Catalyst System | Reaction Type | Substrate | Enantioselectivity (ee) |

| Rh / Chiral Phosphoramidite (from cyclohexyl-fused spirobiindane) | Asymmetric Hydrogenation | Various olefins | High |

| Au / Chiral Phosphoramidite (from cyclohexyl-fused spirobiindane) | Asymmetric Hydroacylation | Alkenes and aldehydes | High |

| Ir / Chiral Phosphoramidite (from cyclohexyl-fused spirobiindane) | Asymmetric [2+2] Cycloaddition | Enones and alkenes | Up to >99% acs.orgnih.gov |

| Ir / Tridentate Spiro P,N,N-ligand (with cyclohexyl-fused spirobiindane) | Asymmetric Hydrogenation | Acetophenone | 98% researchgate.net |

Mechanistic Studies of Cyclohexyl Ligand-Metal Complexes in Catalytic Cycles

Understanding the mechanism of a catalytic reaction is key to optimizing existing catalysts and designing new, more efficient ones. Mechanistic studies of complexes involving cyclohexyl-containing ligands provide insights into the role of the ligand in the catalytic cycle.

For instance, in palladium-catalyzed cross-coupling reactions, bulky phosphine ligands like t-BuBrettPhos, which has a tert-butyl group that can be compared to the steric bulk of a cyclohexyl group, have been shown to be effective. acs.org Mechanistic studies suggest that such bulky ligands facilitate crucial steps in the catalytic cycle, such as reductive elimination. In some cases, the choice of the alkyl group on the phosphine, for example, changing from tert-butyl to cyclohexyl (BrettPhos), can significantly impact the catalyst's effectiveness, highlighting the subtle yet critical role of the ligand's steric profile. acs.org

In the context of frustrated Lewis pairs (FLPs), bulky phosphines like tricyclohexylphosphine (B42057) (PCy₃) play a pivotal role. wikipedia.org Due to the steric hindrance from the cyclohexyl groups, PCy₃ cannot form a classical adduct with a bulky Lewis acid. wikipedia.org This "frustration" allows the pair to activate small molecules like H₂, leading to metal-free hydrogenation. wikipedia.org The mechanism involves the heterolytic cleavage of H₂, with the proton adding to the phosphine and the hydride to the Lewis acid.

Furthermore, computational and experimental studies on actinide and lanthanide complexes with cyclopentadienyl (B1206354) and cyclohexylisonitrile ligands have elucidated the competing nature of metal-ligand interactions. semanticscholar.org Such fundamental studies on the structure and bonding of metal complexes with cyclohexyl-containing ligands are essential for a deeper understanding of their behavior in catalytic processes.

Future Directions and Research Perspectives

Emerging Synthetic Methodologies for Benzoate (B1203000) Derivatives

The synthesis of benzoate derivatives is a cornerstone of organic chemistry, with continuous efforts to develop more efficient, selective, and sustainable methods. For a molecule such as Cyclohexyl 2-amino-5-iodobenzoate, traditional synthesis would likely involve the esterification of 2-amino-5-iodobenzoic acid with cyclohexanol (B46403). However, emerging methodologies offer more sophisticated and potentially higher-yielding alternatives.

A significant area of research is the late-stage functionalization of molecules. For a compound like this compound, this could involve the selective modification of the aromatic ring or the cyclohexyl moiety after the core structure has been assembled. This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. For instance, methods for the direct C-H activation of benzene (B151609) rings could be adapted to introduce further substituents onto the 2-amino-5-iodobenzoate scaffold.

A research paper on the synthesis of related 3-amino-5-halo-2-iodobenzoates highlights a practical route starting from commercially available 2-aminobenzoates. researchgate.net This multi-step process involves nitration, conversion of the amino group to an iodide, and subsequent reduction of the nitro group. researchgate.net Such a strategy could be adapted for the synthesis of this compound, demonstrating the potential for developing versatile synthetic pathways for this class of compounds. researchgate.net

Advancements in High-Throughput Characterization Techniques

The rapid synthesis of new chemical entities necessitates equally rapid and comprehensive characterization. High-throughput characterization techniques are essential for efficiently analyzing large numbers of compounds, a scenario often encountered in drug discovery and materials science. nih.govrsc.org

For this compound and its derivatives, high-throughput screening would be invaluable. This can be achieved through the use of automated platforms that can perform a battery of tests in parallel. For instance, high-throughput nuclear magnetic resonance (NMR) and mass spectrometry (MS) systems can quickly confirm the identity and purity of newly synthesized compounds. universiteitleiden.nl

Recent developments in high-performance liquid chromatography (HPLC) using superficially porous particle (SPP) column technology have enabled faster and more efficient separations, significantly reducing analysis times while saving on solvent consumption. chromatographyonline.com This technology would be directly applicable to the quality control and analysis of this compound production. chromatographyonline.com

Furthermore, microfluidic technologies, such as high-throughput microfluidic enzyme kinetics (HT-MEK), allow for the rapid kinetic characterization of small molecules against biological targets. escholarship.org Should this compound be investigated for its biological activity, such techniques would enable the rapid screening of its inhibitory or activating effects on a wide range of enzymes. escholarship.org

Synergistic Integration of Computational and Experimental Approaches

The integration of computational modeling with experimental work has become a powerful paradigm in chemical research. nih.govbeilstein-journals.org This synergy allows for the prediction of molecular properties and reaction outcomes, guiding experimental efforts and saving significant time and resources.

In the context of this compound, computational tools can be employed at various stages of research. Quantum mechanical calculations can predict its three-dimensional structure, electronic properties, and spectroscopic signatures (e.g., NMR and IR spectra), which can then be compared with experimental data for structural validation.

Molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound with specific biological targets. mdpi.comresearchgate.net This in silico screening can help to prioritize which protein targets to investigate experimentally, accelerating the discovery of potential biological activities. mdpi.com For example, a study on eugenyl benzoate derivatives utilized molecular docking to understand their interaction with the BCL-2 protein in colorectal cancer cells. nih.govnih.govwaocp.org A similar approach could be applied to this compound to explore its potential as an anticancer agent.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed for a series of related benzoate derivatives. nih.gov By correlating structural features with observed biological activity, these models can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. nih.gov

Expansion of Applications in Advanced Chemical Biology Tools

The unique structural features of this compound, namely the presence of an amino group and an iodine atom, make it an interesting candidate for development into an advanced chemical biology tool. nih.govgesundheitsindustrie-bw.de These tools are designed to probe, visualize, and manipulate biological systems at the molecular level. nih.govgesundheitsindustrie-bw.de

The amino group provides a convenient handle for chemical modification. It can be readily acylated, alkylated, or coupled to other molecules, such as fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers. This would allow for the creation of probes to visualize the subcellular localization of the molecule or to identify its binding partners within a cell.

The iodine atom offers several possibilities. It can serve as a heavy atom for X-ray crystallography studies, aiding in the determination of the three-dimensional structure of the compound bound to a protein target. Additionally, radioactive isotopes of iodine (e.g., ¹²⁵I or ¹³¹I) could be incorporated to create radiolabeled probes for use in binding assays or in vivo imaging studies. A related compound, Methyl 2-amino-5-iodobenzoate, has been described as a potential activatable probe for cancer imaging and radionuclide therapy. biosynth.com This suggests that this compound could be explored for similar applications.

Q & A

Q. What are the recommended methods for synthesizing cyclohexyl 2-amino-5-iodobenzoate?

this compound can be synthesized via esterification of 2-amino-5-iodobenzoic acid with cyclohexanol under acidic catalysis, or through nucleophilic substitution of halogenated precursors. For example, ethyl or methyl analogs (e.g., ethyl 2-amino-5-iodobenzoate) are synthesized using similar methods, suggesting the cyclohexyl ester could follow analogous pathways . Purification typically involves column chromatography or recrystallization to isolate the product.

Q. What analytical techniques are critical for characterizing this compound?

Standard techniques include:

- NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm the cyclohexyl group and aromatic substitution pattern.

- Mass spectrometry (MS) for molecular weight verification.

- Infrared (IR) spectroscopy to identify ester carbonyl (C=O) and amino (N-H) stretches.

- X-ray crystallography for definitive structural confirmation if single crystals are obtainable .

Q. What safety precautions are essential during handling?

- Store in a ventilated, locked area in sealed containers to prevent moisture or light degradation .

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- In case of spills, evacuate downwind and use absorbent materials (e.g., sand) for containment .

Advanced Research Questions

Q. How can computational modeling resolve conformational ambiguities in this compound?

Density functional theory (DFT) or MP2/cc-pVDZ calculations can predict energy differences between chair conformers of the cyclohexyl group. For example, studies on similar thiazolidinones show that conformers with axial vs. equatorial substituents differ by ~5.69 kcal/mol, favoring the global minimum structure. Molecular dynamics simulations can further assess room-temperature equilibria between conformers .

Q. How might researchers address contradictory spectroscopic data in structural assignments?

Contradictions may arise from dynamic effects (e.g., cyclohexyl ring inversion) or solvent-dependent shifts. Strategies include:

- Variable-temperature NMR to probe conformational exchange.

- Cross-validation with theoretical IR/Raman spectra.

- Comparative analysis with structurally related esters (e.g., ethyl 2-amino-5-iodobenzoate) to identify substituent effects .

Q. What methodologies optimize solid-phase extraction (SPE) for purifying this compound?

Q. How does the cyclohexyl group influence reactivity in oxidative environments?

The cyclohexyl moiety may undergo radical-mediated oxidation, similar to cyclohexane’s low-temperature combustion pathways. Studies on cyclohexane show dominant OH radical abstraction forming cyclohexylperoxy radicals (cy-C6H11OO), suggesting analogous degradation products for the ester under oxidative stress .

Q. What strategies enhance the compound’s utility as a fluorescent probe in biological systems?

- Introduce fluorophores (e.g., benzoxazole derivatives) via the amino group for metal ion detection.

- Evaluate solvatochromism in polar vs. nonpolar solvents to optimize emission wavelengths.

- Functionalize the iodine site for bioorthogonal tagging (e.g., Suzuki coupling) .

Data Analysis & Experimental Design

Q. How can researchers validate the stability of this compound under thermal stress?

- Perform thermogravimetric analysis (TGA) to determine decomposition thresholds.

- Analyze evolved gases via GC-MS, as thermal degradation may release iodine-containing or cyclohexyl-derived volatiles .

Q. What statistical approaches are recommended for comparing bioactivity across ester derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.